massarigenin C
Overview
Description
Mechanism of Action
Target of Action
Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, this compound interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of neuraminidase and α-glucosidase by this compound affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .
Pharmacokinetics
It’s known that this compound can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that this compound can be absorbed and exert its effects when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, this compound can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, this compound can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .
Biochemical Analysis
Biochemical Properties
Massarigenin C plays a crucial role in biochemical reactions by inhibiting specific enzymes. It has been shown to inhibit neuraminidase with an IC50 value of 4.15 µM . Additionally, this compound inhibits yeast alpha-glucosidase with an IC50 value of 1.25 mM . These interactions suggest that this compound can modulate carbohydrate metabolism and viral replication processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to reduce the postprandial peak in blood glucose levels in both normoglycemic and hyperglycemic mice . This indicates that this compound can influence cellular metabolism and glucose homeostasis. Furthermore, its inhibitory effects on neuraminidase suggest potential antiviral properties, impacting cell signaling pathways and gene expression related to viral infections.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes, leading to their inhibition. By inhibiting neuraminidase, this compound prevents the cleavage of sialic acids from glycoproteins, thereby hindering viral replication . Similarly, its inhibition of alpha-glucosidase affects carbohydrate metabolism by preventing the breakdown of complex sugars into glucose . These interactions highlight the compound’s potential as a therapeutic agent for managing viral infections and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with a shelf life of up to four years when stored at -20°C . Long-term studies have shown that this compound maintains its enzyme inhibitory activities, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an oral sucrose tolerance test, this compound was administered at doses of 3.2, 10, and 31.6 mg/kg, resulting in a reduction of postprandial blood glucose levels . Higher doses may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism and viral replication. By inhibiting alpha-glucosidase, this compound affects the breakdown of complex sugars, influencing metabolic flux and metabolite levels . Its inhibition of neuraminidase impacts viral replication processes, highlighting its potential as an antiviral agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Massarigenin C is typically isolated from fungal cultures. The synthesis involves the cultivation of fungi such as Phoma herbarum under specific conditions that promote the production of secondary metabolites . The extraction process usually involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
The fermentation broth would be processed to extract and purify the compound using techniques similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Massarigenin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Massarigenin C has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Massarigenin C is structurally related to other fungal metabolites such as:
- Massarigenin B
- Massarigenin D
- Massarilactone B
- Massarilactone G
Uniqueness
What sets this compound apart from these similar compounds is its specific enzyme inhibitory profile and its unique structural features that contribute to its biological activity . Its ability to inhibit both neuraminidase and alpha-glucosidase makes it a compound of particular interest for therapeutic applications .
Properties
IUPAC Name |
(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYACVPIJBPD-SIWOTSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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